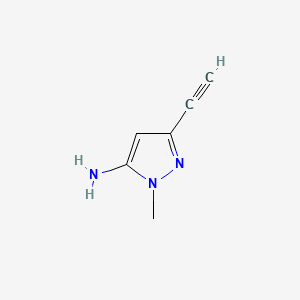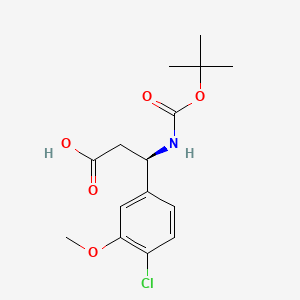
(R)-3-((tert-Butoxycarbonyl)amino)-3-(4-chloro-3-methoxyphenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-chloro-3-methoxyphenyl)propanoic acid is a synthetic organic compound. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, a chloro-substituted methoxyphenyl ring, and a propanoic acid moiety. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural features.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-chloro-3-methoxyphenyl)propanoic acid typically involves several steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the Propanoic Acid Moiety: The protected amino group is then reacted with a suitable precursor to form the propanoic acid moiety.
Introduction of the Chloro-Substituted Methoxyphenyl Ring: The chloro-substituted methoxyphenyl ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom or other substituents.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dechlorinated products.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-chloro-3-methoxyphenyl)propanoic acid is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for selective reactions, making it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving amino acid derivatives. Its structural features make it a useful probe in biochemical assays.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It can serve as a lead compound in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its versatility in synthetic applications makes it a valuable building block in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of (3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-chloro-3-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amino group, which can then interact with enzymes or receptors. The chloro-substituted methoxyphenyl ring can participate in hydrophobic interactions, enhancing the compound’s binding affinity to its targets.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl carbamate: Similar in having a Boc-protecting group but lacks the chloro-substituted methoxyphenyl ring.
N-Boc-hydroxylamine: Contains a Boc-protecting group and an amino moiety but differs in the overall structure.
Methyl carbamate: Similar in having a carbamate group but lacks the complex aromatic ring structure.
Uniqueness
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-chloro-3-methoxyphenyl)propanoic acid is unique due to its combination of a Boc-protected amino group, a chloro-substituted methoxyphenyl ring, and a propanoic acid moiety. This unique structure allows for selective reactions and interactions, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C15H20ClNO5 |
|---|---|
Peso molecular |
329.77 g/mol |
Nombre IUPAC |
(3R)-3-(4-chloro-3-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C15H20ClNO5/c1-15(2,3)22-14(20)17-11(8-13(18)19)9-5-6-10(16)12(7-9)21-4/h5-7,11H,8H2,1-4H3,(H,17,20)(H,18,19)/t11-/m1/s1 |
Clave InChI |
FGFDEMNPXRTOIT-LLVKDONJSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC(=C(C=C1)Cl)OC |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=C(C=C1)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


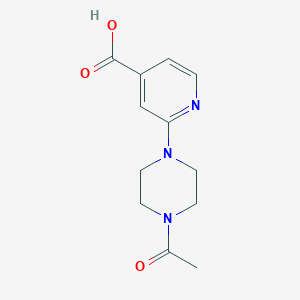
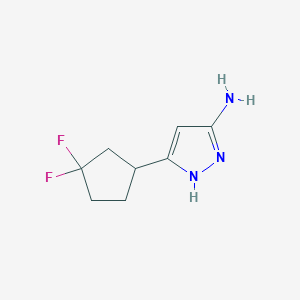
![1-[5-Bromo-2-(2-methoxyethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13490730.png)
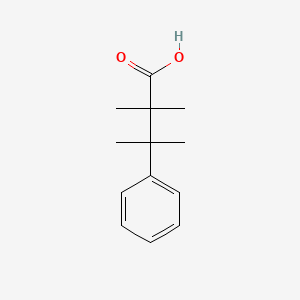
![Methyl 6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B13490739.png)
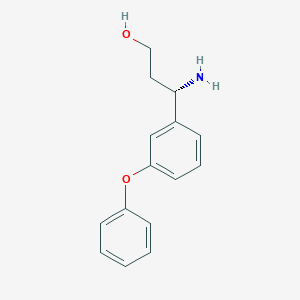
![6,6-Difluorospiro[3.3]heptane-2-thiol](/img/structure/B13490748.png)

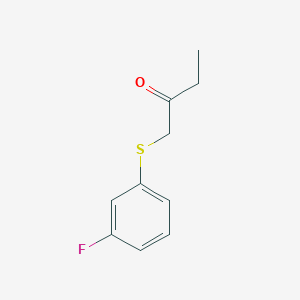
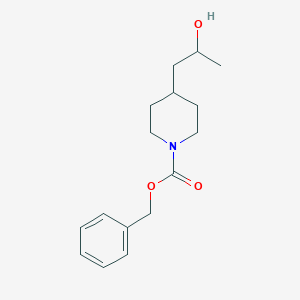


![rac-(3aR,4S,9bS)-9-chloro-6-methoxy-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13490790.png)
